Welcome to the BenchChem Online Store!
molecular formula C7H9Cl2N3S B8467767 2-Ethylamino-4,6-dichloro-5-methylthio-pyrimidine

2-Ethylamino-4,6-dichloro-5-methylthio-pyrimidine

Cat. No. B8467767
M. Wt: 238.14 g/mol
InChI Key: QBXCNNSODJPQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04528026

Procedure details

45.9 Grams of 2,4,6-trichloro-5-methylthio-pyrimidine, 150 g of methylethylketone and 130 g of water are introduced into a 250 ml reactor provided with a stirrer. To this mixture maintained at 5° C. are added in a period of 30 minutes 9.44 g of ethylamine in 32.5% aqueous solution. The temperature of 5° C. is maintained for one and one half hours. Then 8.08 g of caustic soda in 30% aqueous solution are added. The mixture is maintained at 20° C. for 4 hours and over night in a refrigerator at about 0° C. A precipitate appears which is isolated by filtration, washed with 16 ml of methylethylketone and recrystallized twice from 180 ml of ethanol. 10.5 G of 2-ethylamino-4,6-dichloro-5-methylthio-pyrimidine are thus obtained, which melts at 147° C. and which is identified by its infra-red spectrum (IR) and it nuclear magnetic resonance spectrum (NMR).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One
Quantity
9.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([S:9][CH3:10])=[C:4]([Cl:11])[N:3]=1.CC(CC)=O.[CH2:17]([NH2:19])[CH3:18].[OH-].[Na+]>O>[CH2:17]([NH:19][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([S:9][CH3:10])=[C:4]([Cl:11])[N:3]=1)[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)SC)Cl
Name
Quantity
150 g
Type
reactant
Smiles
CC(=O)CC
Name
Quantity
130 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.44 g
Type
reactant
Smiles
C(C)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
8.08 g
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of 5° C. is maintained for one and one half hours
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at 20° C. for 4 hours and over night in a refrigerator at about 0° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
washed with 16 ml of methylethylketone
CUSTOM
Type
CUSTOM
Details
recrystallized twice from 180 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC(=C(C(=N1)Cl)SC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.